3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is an organic compound with the molecular formula C18H26N2 It is characterized by the presence of a pyridine ring, a piperidine ring, and an octynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via a coupling reaction, often using reagents such as alkynes and catalysts like palladium.
Formation of the Pyridine Ring: The pyridine ring is then formed through a series of reactions, including cyclization and aromatization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2S)-1-(7-Methyl-2-octyn-1-yl)-2-piperidinyl]pyridine
- 3-[(2S)-1-(2-Nonyn-1-yl)-2-piperidinyl]pyridine
- (2S)-1-(2-Octyn-1-yl)-2-(3-pyridinyl)piperidinium
Uniqueness
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, piperidine ring, and octynyl group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C18H26N2 |
---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
3-[(2S)-1-oct-2-ynylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H26N2/c1-2-3-4-5-6-8-14-20-15-9-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,2-5,7,9,12,14-15H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
LFGKVBBGXRWEQI-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCC#CCN1CCCC[C@H]1C2=CN=CC=C2 |
Kanonische SMILES |
CCCCCC#CCN1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.